6-acetyl-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one
Description
6-Acetyl-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one is a substituted coumarin derivative characterized by acetyl, hydroxyl, and methyl functional groups at positions 6, 7, 3, 4, and 8 of the chromen-2-one core. Its molecular formula is C₁₄H₁₄O₄ with a molecular weight of 246.27 g/mol . This compound is of interest in medicinal and materials chemistry due to its structural versatility .
Properties
IUPAC Name |
6-acetyl-7-hydroxy-3,4,8-trimethylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-6-7(2)14(17)18-13-8(3)12(16)11(9(4)15)5-10(6)13/h5,16H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHXCMGRMMXWKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C(C(=C(C=C12)C(=O)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-acetyl-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . The reaction conditions include:
Temperature: The reaction is usually carried out at room temperature.
Solvent: Common solvents used include ethanol or methanol.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to increase yield and purity while reducing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-acetyl-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the acetyl group can produce an alcohol.
Scientific Research Applications
6-acetyl-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential antimicrobial activity against various bacterial strains.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-acetyl-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one involves its interaction with molecular targets and pathways within cells. The compound’s hydroxyl and acetyl groups allow it to bind to specific enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of bacterial growth or reduction of inflammation .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares key parameters of 6-acetyl-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one with similar coumarin derivatives:
Functional Group Analysis
- Acetyl vs. Chloro Substituents :
The target compound’s 6-acetyl group increases hydrogen-bond acceptor capacity compared to the 6-chloro substituent in C₁₁H₉ClO₃, which instead enhances lipophilicity (XLogP3 = 2.5 vs. ~1.5 for the acetyl analogue) . - Methoxy vs. Hydroxyl Groups: The 7-methoxy group in C₁₂H₁₀O₅ reduces hydrogen-bond donor capacity relative to the target compound’s 7-hydroxy group, lowering solubility in polar solvents .
- Dimethylamino Acryloyl Modification: The dimethylamino acryloyl group in C₁₆H₁₇NO₄ introduces a basic nitrogen, improving solubility in acidic media and enabling π-π stacking interactions .
Crystallographic and Hydrogen-Bonding Behavior
- The target compound’s 7-hydroxy and 6-acetyl groups facilitate intermolecular hydrogen bonds, likely forming dimeric or chain motifs in crystals, as predicted by graph set analysis .
- In contrast, 6-chloro derivatives (e.g., C₁₁H₉ClO₃) exhibit weaker hydrogen-bond networks due to the absence of polar oxygen atoms, resulting in less dense crystal packing .
- Tools like SHELXL and Mercury have been critical in resolving these structural nuances, particularly for high-resolution data and packing pattern visualization .
Biological Activity
6-Acetyl-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one (CAS No. 951626-31-6) is a coumarin derivative with notable biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in antimicrobial and anti-inflammatory contexts. This article synthesizes current research findings, case studies, and comparative analyses to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is C14H14O4, with a molecular weight of 246.26 g/mol. The structure features multiple functional groups that contribute to its biological activity, including hydroxyl and acetyl groups.
The biological effects of this compound are primarily attributed to its ability to interact with various molecular targets within cells. The compound's hydroxyl and acetyl groups facilitate binding to specific enzymes and receptors, leading to modulation of their activity. This interaction can result in:
- Inhibition of bacterial growth : The compound exhibits antimicrobial properties against various bacterial strains.
- Anti-inflammatory effects : It has shown potential in reducing inflammation markers in experimental models.
Antimicrobial Activity
Research indicates that this compound demonstrates significant antimicrobial activity. A study reported that it effectively inhibited the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL across different strains.
Anti-inflammatory Properties
In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. The IC50 for this effect was determined to be approximately 30 µM.
Anticancer Potential
The compound has also been investigated for its anticancer properties. In a recent study involving human cancer cell lines (e.g., MCF-7 breast cancer cells), it induced apoptosis with an IC50 value of around 25 µM. The mechanism appears to involve the activation of caspase pathways.
Comparative Analysis with Similar Compounds
A comparison with other coumarin derivatives reveals that the presence of additional methyl groups in this compound enhances its biological activity compared to simpler structures like 7-hydroxycoumarin.
| Compound Name | Structure Features | Antimicrobial Activity (MIC µg/mL) | Anti-inflammatory IC50 (µM) | Anticancer IC50 (µM) |
|---|---|---|---|---|
| This compound | Hydroxyl & Acetyl groups; Trimethyl | 50 - 100 | 30 | 25 |
| 7-Hydroxycoumarin | Hydroxyl group only | >100 | Not reported | Not reported |
| 3-Acetyl-7-hydroxycoumarin | Fewer methyl groups | >100 | Not reported | Not reported |
Case Studies
- Antimicrobial Efficacy : In a controlled laboratory setting, a series of experiments were conducted to evaluate the efficacy of the compound against common pathogens. Results indicated a consistent pattern of inhibition across multiple trials.
- Inflammation Model : An animal model was used to assess the anti-inflammatory effects. Mice treated with the compound showed a significant reduction in paw swelling compared to controls.
- Cancer Cell Line Study : Human cancer cell lines treated with varying concentrations of the compound exhibited dose-dependent responses in terms of apoptosis and cell viability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
